![molecular formula C21H28N2 B14921247 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine](/img/structure/B14921247.png)
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine
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Overview
Description
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two benzyl groups, one with an ethyl substituent and the other with a methyl substituent, attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler analog with only one benzyl group.
1-(4-Methylbenzyl)piperazine: Similar structure but with a methyl substituent instead of an ethyl group.
1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine: Contains a chlorine substituent on one of the benzyl groups.
Uniqueness: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of both ethyl and methyl substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Biological Activity
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine family, characterized by its unique structure that includes two distinct benzyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is defined by its six-membered piperazine ring, which contains two nitrogen atoms. The presence of ethyl and methyl substituents on the benzyl groups contributes to its chemical reactivity and biological activity. The compound’s molecular formula is C19H24N2, and its structure can be represented as follows:
This unique configuration enhances its potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including modulation of apoptosis pathways and interference with cell cycle progression. A comparative analysis of similar piperazine derivatives reveals that structural modifications can significantly influence their anticancer efficacy.
A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. It was found to induce apoptosis in cancer cells via mitochondrial pathway activation, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Mitochondrial dysfunction |
Interaction with Neurotransmitter Systems
Ongoing research is exploring the interactions of this compound with neurotransmitter systems. Initial findings suggest that it may act as a modulator for serotonin receptors, which could have implications for treating mood disorders and anxiety.
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally related compounds. The following table outlines key differences in biological activity among several piperazine derivatives:
Compound Name | Structure | Activity |
---|---|---|
1-Benzylpiperazine | Benzyl group only | Moderate antimicrobial activity |
1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine | Chlorine substituent | Increased anticancer efficacy |
1-(4-Methylbenzyl)-4-(2-methylbenzyl)piperazine | Methyl instead of ethyl | Reduced cytotoxicity |
Properties
Molecular Formula |
C21H28N2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2/c1-3-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)17-21-7-5-4-6-18(21)2/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
OWELGTCZVOEWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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